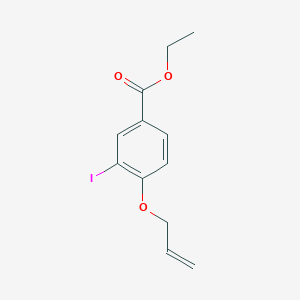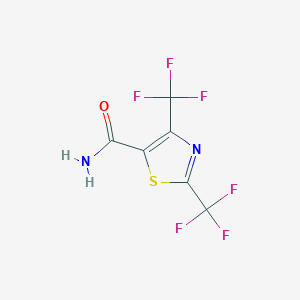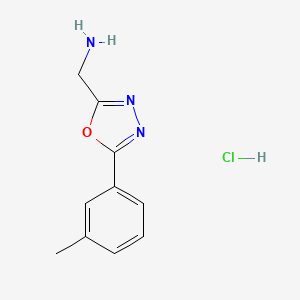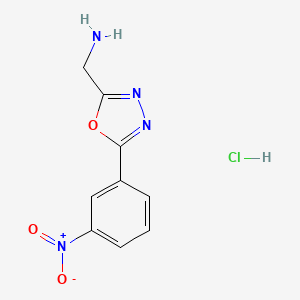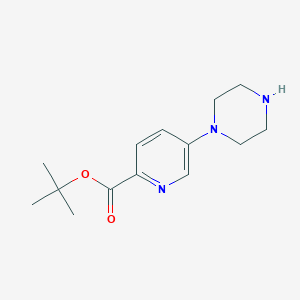
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol.
Preparation Methods
The synthesis of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves several steps. One common method includes the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction is typically carried out by stirring the mixture with an H2 balloon for 3 hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using hydrogenation with Pd/C as a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperazine rings are replaced with other groups.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, Pd/C, and various solvents like ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various receptors and enzymes, influencing biological processes . Further research is needed to fully elucidate its mechanism of action and molecular targets.
Comparison with Similar Compounds
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but with an amino group instead of a nitro group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have structural similarities with this compound.
Properties
IUPAC Name |
tert-butyl 5-piperazin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-5-4-11(10-16-12)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCRTIKTGPUZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
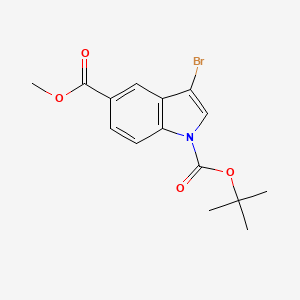
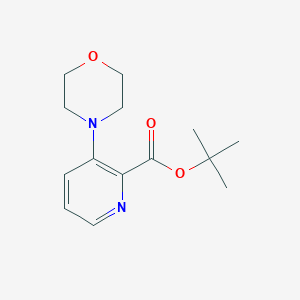
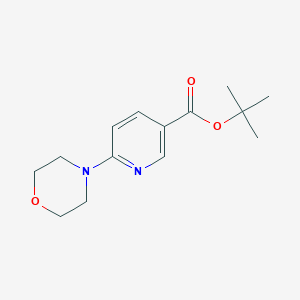

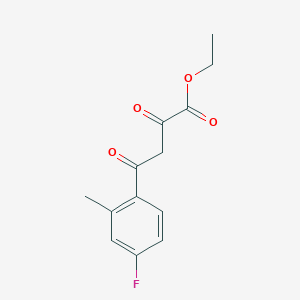
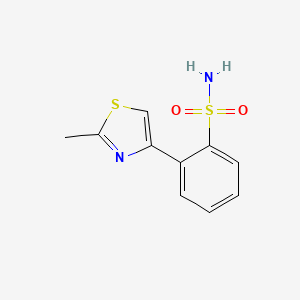

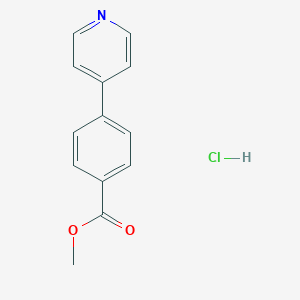
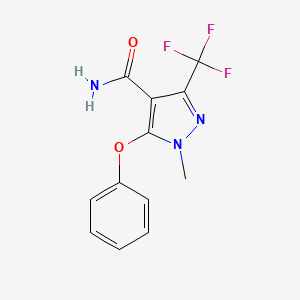
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
